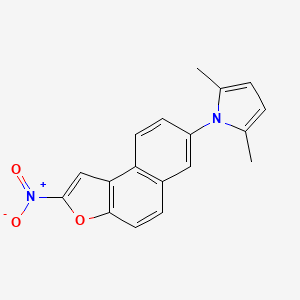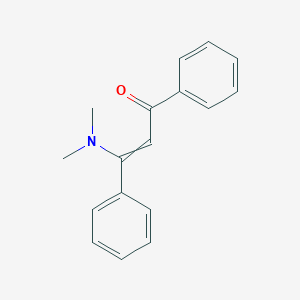
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- is an organic compound that belongs to the class of enaminones. It is characterized by the presence of a dimethylamino group and two phenyl groups attached to a propenone backbone. This compound is known for its versatile applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- typically involves the reaction of benzaldehyde with dimethylamine and acetophenone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: This compound also contains a dimethylamino group and a propenone backbone but has a pyridyl group instead of phenyl groups. It is used as a ligand in the preparation of metal complexes.
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxyphenyl group instead of phenyl groups. It is studied for its potential biological activities.
The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
112778-92-4 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
PJGPZAIAGSXQAI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


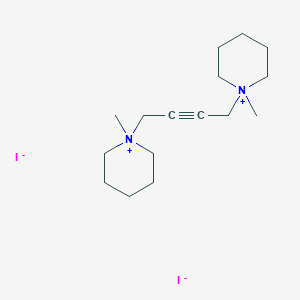
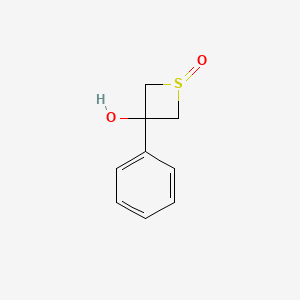
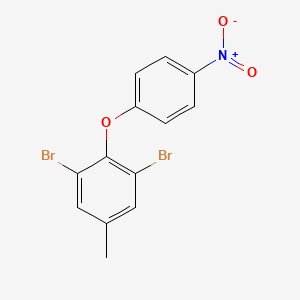
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
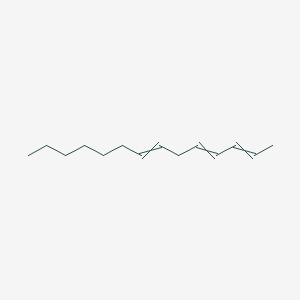
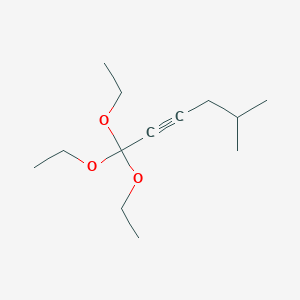
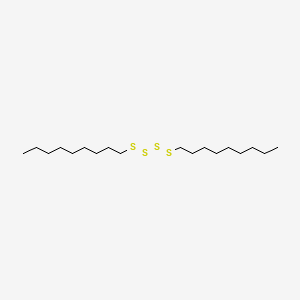

![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
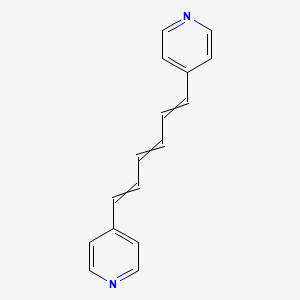
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
